molecular formula C10H14N2O3S2 B14807455 N-(5-Cyclopropoxy-2-(methylthio)pyridin-3-YL)methanesulfonamide

N-(5-Cyclopropoxy-2-(methylthio)pyridin-3-YL)methanesulfonamide

Cat. No.: B14807455
M. Wt: 274.4 g/mol
InChI Key: WBYPKBULVLNEGX-UHFFFAOYSA-N
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Description

N-(5-Cyclopropoxy-2-(methylthio)pyridin-3-YL)methanesulfonamide is an organic compound with the molecular formula C10H14N2O3S2 and a molecular weight of 274.364 g/mol This compound is characterized by the presence of a cyclopropoxy group, a methylthio group, and a methanesulfonamide group attached to a pyridine ring

Preparation Methods

The synthesis of N-(5-Cyclopropoxy-2-(methylthio)pyridin-3-YL)methanesulfonamide involves several steps, including nucleophilic substitution and amidation reactions. The specific synthetic routes and reaction conditions can vary depending on the desired yield and purity of the final product. Industrial production methods typically involve optimizing these reaction conditions to achieve high efficiency and scalability .

Chemical Reactions Analysis

N-(5-Cyclopropoxy-2-(methylthio)pyridin-3-YL)methanesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy or methylthio groups are replaced by other functional groups.

    Amidation: The methanesulfonamide group can participate in amidation reactions to form new amide bonds.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and specific temperature and pressure conditions to optimize the reaction rates and yields .

Scientific Research Applications

N-(5-Cyclopropoxy-2-(methylthio)pyridin-3-YL)methanesulfonamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(5-Cyclopropoxy-2-(methylthio)pyridin-3-YL)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

N-(5-Cyclopropoxy-2-(methylthio)pyridin-3-YL)methanesulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H14N2O3S2

Molecular Weight

274.4 g/mol

IUPAC Name

N-(5-cyclopropyloxy-2-methylsulfanylpyridin-3-yl)methanesulfonamide

InChI

InChI=1S/C10H14N2O3S2/c1-16-10-9(12-17(2,13)14)5-8(6-11-10)15-7-3-4-7/h5-7,12H,3-4H2,1-2H3

InChI Key

WBYPKBULVLNEGX-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=C(C=N1)OC2CC2)NS(=O)(=O)C

Origin of Product

United States

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